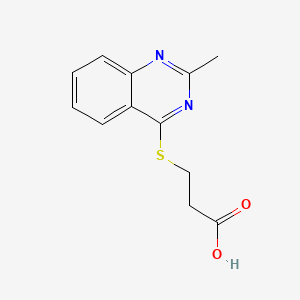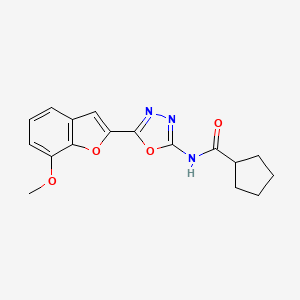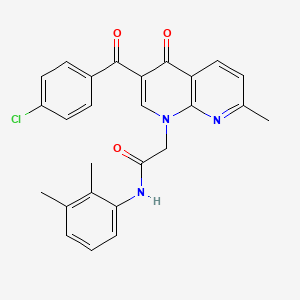![molecular formula C19H19F2NO3 B2359511 [2-(2,6-Difluoroanilino)-2-oxoethyl] 4-tert-butylbenzoate CAS No. 387841-51-2](/img/structure/B2359511.png)
[2-(2,6-Difluoroanilino)-2-oxoethyl] 4-tert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Environmental Persistence and Toxicity
A study by Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens, which, like "[2-(2,6-Difluoroanilino)-2-oxoethyl] 4-tert-butylbenzoate," are esters of para-hydroxybenzoic acid used in various products. This research highlights the environmental persistence of such compounds, their presence in aquatic environments, and the need for further investigation into their biodegradability and potential as endocrine disruptors (Haman, Dauchy, Rosin, & Munoz, 2015).
Antioxidant Activity and Environmental Occurrence
Liu and Mabury (2020) discussed synthetic phenolic antioxidants (SPAs), which share structural similarities with "this compound." Their review covers the widespread environmental occurrence of SPAs, their detection in human tissues, and concerns over their potential toxicity. Such studies could guide research on the environmental and health impacts of related compounds (Liu & Mabury, 2020).
Analytical Methods for Determining Antioxidant Activity
Munteanu and Apetrei (2021) reviewed analytical methods for determining the antioxidant activity of compounds, which could be applicable to studying the antioxidant properties of "this compound." Their analysis includes a variety of tests that could help in assessing the compound's potential benefits or risks (Munteanu & Apetrei, 2021).
Health Aspects and Safety Assessment
Research by Soni et al. (2002) on methyl paraben, a structurally related compound, reviewed its health aspects and safety, providing a comprehensive overview of its absorption, metabolism, and excretion, as well as its low acute toxicity profile. Such studies are crucial for understanding the health implications of chemical compounds used in consumer products (Soni, Taylor, Greenberg, & Burdock, 2002).
Properties
IUPAC Name |
[2-(2,6-difluoroanilino)-2-oxoethyl] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO3/c1-19(2,3)13-9-7-12(8-10-13)18(24)25-11-16(23)22-17-14(20)5-4-6-15(17)21/h4-10H,11H2,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKKGLJTOMSYOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-(6-(Cyclopentyloxy)nicotinoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2359428.png)
![2-[(2-aminophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2359430.png)
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B2359431.png)
![methyl 2-[9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2359434.png)



![(1H-benzo[d]imidazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2359440.png)
![3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2359441.png)
![3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2359445.png)
![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2359446.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2359448.png)
![1-Methylsulfonyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]piperidine-4-carboxamide](/img/structure/B2359449.png)

